molecular formula C24H21BrN2O2 B14092868 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol

2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol

Cat. No.: B14092868
M. Wt: 449.3 g/mol
InChI Key: OHIIWEOGECGSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol is a synthetic organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a bromophenyl group, a pyrazole ring, and a methylbenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-bromoacetophenone with hydrazine hydrate under reflux conditions to form 4-(4-bromophenyl)-3-methyl-1H-pyrazole.

    Etherification: The next step involves the reaction of 4-(4-bromophenyl)-3-methyl-1H-pyrazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the desired ether linkage.

    Phenol formation: Finally, the compound is subjected to a phenol formation reaction, typically involving the use of a strong acid such as hydrochloric acid to introduce the phenolic hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkyl halides.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group and the pyrazole ring are key structural features that contribute to its binding affinity and specificity. The compound may also participate in signaling pathways, influencing cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol
  • 2-[4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol
  • 2-[4-(4-iodophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol

Uniqueness

The uniqueness of 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol lies in the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C24H21BrN2O2

Molecular Weight

449.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylphenyl)methoxy]phenol

InChI

InChI=1S/C24H21BrN2O2/c1-15-5-3-4-6-18(15)14-29-20-11-12-21(22(28)13-20)24-23(16(2)26-27-24)17-7-9-19(25)10-8-17/h3-13,28H,14H2,1-2H3,(H,26,27)

InChI Key

OHIIWEOGECGSQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NNC(=C3C4=CC=C(C=C4)Br)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.